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Compound of Interest

Compound Name: 4-Fluorohippuric acid

Cat. No.: B1298643

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorohippuric acid, including
its chemical identity, physicochemical properties, relevant experimental protocols, and its
primary biological context as a major metabolite of the analgesic drug flupirtine.

Chemical Identity and Synonyms

4-Fluorohippuric acid is a fluorinated derivative of hippuric acid. Its systematic and common
names are provided below.

Identifier Value

IUPAC Name 2-[(4-fluorobenzoyl)amino]acetic acid
Alternate IUPAC Name N-(4-fluorobenzoyl)glycine

CAS Number 366-79-0

Molecular Formula CoHsFNO3

Molecular Weight 197.16 g/mol

A comprehensive list of synonyms for 4-Fluorohippuric acid is provided in the table below,
reflecting its various designations in research and commercial contexts.
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Synonym

p-Fluorohippuric acid

para-Fluorohippuric acid

(4-Fluoro-benzoylamino)-acetic acid

2-(4-Fluorobenzamido)acetic acid

YM-385461

para-FHA

Physicochemical and Spectral Data

Precise experimental data for the physicochemical properties of 4-Fluorohippuric acid are not

extensively reported in the literature. However, computed values from reliable sources and

experimental data for structurally similar compounds are presented to provide a comparative

reference.

4- 4- 4-
Fluorohippuric  Hippuric Acid Aminohippuric  Hydroxyhippur
Property . . ) ) .
Acid (Experimental) Acid ic Acid
(Computed) (Experimental) (Computed)
Melting Point Not available 187-191 °C 199-200 °C Not available
] ) 3.24 (Strongest
pKa Not available Not available 3.83 o
Acidic)
LogP -0.1 Not available -2.2 -0.6
. ) Soluble in hot Slightly soluble in .
Solubility Not available Not available
water, ethanol water
Spectral Data Comparison
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Detailed experimental spectra for 4-Fluorohippuric acid are not readily available. The

following table provides a comparison with the spectral data of the parent compound, hippuric

acid, to predict the expected spectral characteristics.

Spectral Data

Predicted for 4-
Fluorohippuric Acid

Hippuric Acid
(Experimental)

Aromatic protons will show

splitting patterns characteristic

Signals for phenyl, methylene,

1H NMR of a 1,4-disubstituted benzene and amide protons are
ring. The glycine protons will observed.
be present.
Aromatic carbons will show
signals consistent with a p- o
) Characteristic peaks for
substituted fluorobenzene. )
13C NMR aromatic, carbonyl, and

Carbonyl and methylene
carbons of the glycine moiety

will be present.

methylene carbons.

IR Spectroscopy

Characteristic peaks for N-H
stretching, C=0 stretching
(amide and carboxylic acid),
aromatic C=C stretching, and a

strong C-F stretching band.

N-H stretch (~3300 cm~1),
C=0 stretch (amide | ~1650
cm~1, acid ~1730 cm~1),
aromatic C-H and C=C

stretches.

Mass Spectrometry

The molecular ion peak [M]+ at
m/z 197.16. Fragmentation will
likely involve cleavage of the

amide bond.

Molecular ion peak and
characteristic fragmentation

patterns.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis

of hippuric acid derivatives, which can be adapted for 4-Fluorohippuric acid.

Synthesis of 4-Fluorohippuric Acid via Schotten-
Baumann Reaction
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This protocol describes a general method for the N-acylation of glycine, which can be applied
to the synthesis of 4-Fluorohippuric acid.

Materials:

e Glycine

e 4-Fluorobenzoyl chloride

e Sodium hydroxide (10% aqueous solution)
e Hydrochloric acid (concentrated)
e Deionized water

o Ethanol (for recrystallization)

e Ice bath

e Magnetic stirrer and stir bar

o Beakers and Erlenmeyer flasks
e Bichner funnel and filter paper
Procedure:

e Preparation of Glycine Solution: In a suitable flask, dissolve glycine in a 10% sodium
hydroxide solution and cool the mixture in an ice bath.

e Acylation: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzoyl
chloride in small portions. Maintain the temperature of the reaction mixture below 5°C
throughout the addition.

o Reaction Completion: After the addition is complete, continue to stir the mixture for
approximately one to two hours at room temperature to ensure the reaction goes to
completion.
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» Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid
until the pH is acidic, which will cause the 4-Fluorohippuric acid to precipitate out of the
solution.

» |solation and Purification: Collect the crude product by vacuum filtration using a Blchner
funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The
crude product can be further purified by recrystallization from hot water or an ethanol-water
mixture.

e Drying: Dry the purified crystals of 4-Fluorohippuric acid in a desiccator or a vacuum oven.

Analytical Methods

The following are generalized protocols for the analysis of hippuric acid derivatives, which can
be adapted for 4-Fluorohippuric acid.

e Column: Areversed-phase C18 column is typically suitable.

» Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g.,
phosphate buffer with pH adjusted to acidic conditions) and an organic modifier like
acetonitrile or methanol.

o Detection: UV detection at a wavelength where the aromatic ring of 4-Fluorohippuric acid
shows strong absorbance (e.g., around 230-260 nm).

e Sample Preparation: Samples should be dissolved in the mobile phase or a compatible
solvent and filtered through a 0.45 um filter before injection.

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase
volatility.

» Derivatization: The carboxylic acid can be converted to its methyl or trimethylsilyl (TMS)
ester.

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

e Carrier Gas: Helium at a constant flow rate.
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« Injection: Split or splitless injection depending on the sample concentration.

o Temperature Program: An initial oven temperature held for a few minutes, followed by a
temperature ramp to a final temperature.

e Mass Spectrometry: Electron ionization (El) at 70 eV, with scanning in a suitable mass range
to detect the molecular ion and characteristic fragments of the derivatized 4-Fluorohippuric
acid.

Biological Context and Signaling Pathway

4-Fluorohippuric acid is a major metabolite of the centrally acting, non-opioid analgesic drug,
flupirtine.[1][2] The metabolism of flupirtine primarily occurs in the liver.[1]

Flupirtine Metabolism Pathway

The metabolic pathway leading to the formation of 4-Fluorohippuric acid involves several
enzymatic steps. The diagram below illustrates the key transformations in the metabolism of

flupirtine.

- .y Hydrolysis Product N-acetyltransferase Acetylated Metabolite
SO | (Descarboethoxyflupirtine) (D13223)

Further Oxidation

Glycine Conjugation

Oxidative Degradation
(Oxidative Degradation Intermediate 4-Fluorobenzoic Acid 4-Fluorohippuric Acid

Click to download full resolution via product page
Caption: Metabolic pathway of flupirtine to 4-Fluorohippuric acid.

The metabolism of flupirtine is initiated by either hydrolysis of the carbamate group by
esterases or by oxidative degradation.[2] The oxidative pathway leads to the formation of an
intermediate which is further oxidized to 4-fluorobenzoic acid. Subsequently, 4-fluorobenzoic
acid undergoes conjugation with glycine to form the final metabolite, 4-Fluorohippuric acid,
which is then excreted.[1] Another metabolic route involves the formation of an acetylated

metabolite.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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